molecular formula C9H16N5Na2O10P32 B1193695 Tenofovir diphosphate sodium salt

Tenofovir diphosphate sodium salt

Número de catálogo: B1193695
Peso molecular: 493.15
Clave InChI: UVTVQFZBKQKROA-QYCVXMPOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tenofovir diphosphate sodium salt is an inhibitor of HIV reverse transcriptase and hepatitis B virus (HBV) polymerase. It is selective for these enzymes over DNA polymerase α and β, as well as mitochondrial DNA polymerase γ. Tenofovir diphosphate is formed intracellularly through phosphorylation of the prodrugs tenofovir and tenofovir disoproxil by nucleotide kinases. Increased levels of tenofovir diphosphate in isolated peripheral blood mononuclear cells (PBMCs) correlate with a decrease in the risk of simian HIV (SHIV) acquisition in a macaque model of rectal SHIV transmission.

Aplicaciones Científicas De Investigación

Antiviral Therapy

  • HIV Treatment : Tenofovir diphosphate sodium salt is integral to antiretroviral therapy regimens for HIV. It is often used in combination with other agents to enhance therapeutic efficacy and improve patient outcomes. Increased intracellular levels of tenofovir diphosphate correlate with reduced viral loads and improved responses to treatment .
  • Hepatitis B Treatment : Similar to its application in HIV therapy, tenofovir diphosphate is utilized in managing chronic hepatitis B infections. Its effectiveness as an HBV polymerase inhibitor has been well documented .

Adherence Monitoring

Tenofovir diphosphate levels can serve as a biomarker for adherence to antiretroviral therapy. Studies indicate that quantifying tenofovir diphosphate in dried blood spots can predict virologic outcomes and adherence levels among patients receiving treatment . This application is particularly valuable in resource-limited settings where regular monitoring may be challenging.

Pharmacokinetics and Pharmacodynamics

Research involving tenofovir diphosphate focuses on its pharmacokinetics (PK) and pharmacodynamics (PD). For instance, studies have shown that rectal administration of tenofovir gel results in significantly higher tissue concentrations of tenofovir diphosphate compared to oral dosing, correlating with reduced infectivity in ex vivo models .

Interaction Studies

Investigations into the interactions between tenofovir diphosphate and other antiviral agents have revealed potential synergistic effects that could enhance treatment efficacy. Understanding these interactions is critical for optimizing combination therapies .

Comparison of Inhibition Constants

Virus TypeEnzymeInhibition Constant (KiK_i)
HIVReverse Transcriptase0.022 µM (RNA), 1.55 µM (DNA)
Hepatitis B VirusPolymerase0.18 µM
Human DNA Polymerasesα5.2 µM
Human DNA Polymerasesβ81.7 µM
Mitochondrial Polymeraseγ59.5 µM

Case Study: Adherence Monitoring Using Tenofovir Diphosphate Levels

A study conducted in South Africa evaluated the relationship between tenofovir diphosphate levels in dried blood spots and virologic failure among patients on first-line antiretroviral therapy. The findings indicated that higher levels of tenofovir diphosphate were associated with better adherence and lower rates of virologic failure .

Propiedades

Fórmula molecular

C9H16N5Na2O10P32

Peso molecular

493.15

Nombre IUPAC

(R)-(((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic diphosphoric anhydride, disodium salt

InChI

InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)

Clave InChI

UVTVQFZBKQKROA-QYCVXMPOSA-N

SMILES

O=P(OP(OP(O)(O)=O)(O)=O)(O)CO[C@H](C)CN1C=NC2=C(N)N=CN=C21.[Na+].[Na+]

Apariencia

Solid powder

Pureza

>95% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PMPApp, Tenofovir diphosphate sodium salt, TFV-DP

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir diphosphate sodium salt
Reactant of Route 2
Tenofovir diphosphate sodium salt
Reactant of Route 3
Tenofovir diphosphate sodium salt
Reactant of Route 4
Tenofovir diphosphate sodium salt
Reactant of Route 5
Tenofovir diphosphate sodium salt
Reactant of Route 6
Tenofovir diphosphate sodium salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.